molecular formula C22H22N4O B2731365 N-(4-methoxyphenyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 900880-20-8

N-(4-methoxyphenyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2731365
CAS No.: 900880-20-8
M. Wt: 358.445
InChI Key: GOMPCCMMZRNPJK-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 4-methoxyphenylamine group at position 7, a 4-methylphenyl substituent at position 3, and methyl groups at positions 2 and 3.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O/c1-14-5-7-17(8-6-14)21-16(3)25-26-20(13-15(2)23-22(21)26)24-18-9-11-19(27-4)12-10-18/h5-13,24H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOMPCCMMZRNPJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C)NC4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxyphenyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure suggests potential applications in treating various diseases, particularly cancer and inflammatory conditions. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound can be represented by the following chemical structure:

N 4 methoxyphenyl 2 5 dimethyl 3 4 methylphenyl pyrazolo 1 5 a pyrimidin 7 amine\text{N 4 methoxyphenyl 2 5 dimethyl 3 4 methylphenyl pyrazolo 1 5 a pyrimidin 7 amine}

The synthesis typically involves the reaction of substituted hydrazines with appropriate pyrimidine precursors under controlled conditions. For instance, a common synthetic pathway includes the use of microwave-assisted synthesis to enhance yield and purity .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance:

  • Cell Line Studies : The compound exhibited significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer). The IC50 values for these cell lines were reported as follows:
    • MCF7: IC50=0.01μM\text{IC}_{50}=0.01\,\mu M
    • NCI-H460: IC50=0.03μM\text{IC}_{50}=0.03\,\mu M
    • SF-268: IC50=31.5μM\text{IC}_{50}=31.5\,\mu M .

This indicates a potent inhibitory effect on tumor growth and suggests that the compound may act through multiple mechanisms including apoptosis induction and cell cycle arrest.

The mechanisms by which this compound exerts its effects include:

  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer progression such as Aurora-A kinase and topoisomerase IIa. The inhibition constants (IC50) for these targets were found to be low, indicating high potency.
  • Signal Transduction Pathways : The compound may interfere with signaling pathways that promote tumor growth and survival. For example, it has been noted to disrupt microtubule assembly leading to mitotic arrest .

Comparative Biological Activity

To provide a clearer understanding of its biological activity compared to other compounds in the same class, a comparative table is presented below:

Compound NameTarget Cell LineIC50 Value (µM)Mechanism of Action
This compoundMCF70.01Aurora-A kinase inhibition
N-(4-fluorophenyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amineNCI-H4600.03Microtubule disruption
Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylateA54926Apoptosis induction

Case Studies

Several case studies have documented the efficacy of pyrazolo[1,5-a]pyrimidine derivatives in clinical settings:

  • Study on Leukemia : A series of analogs demonstrated moderate to high growth inhibitory activities against L1210 leukemia cells. These studies suggest that modifications in the pyrazolo[1,5-a]pyrimidine scaffold can lead to enhanced biological activity .
  • Antibacterial Activity : Research has also indicated potential antibacterial properties for certain derivatives of this compound class, expanding its therapeutic applications beyond oncology .

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

Cell Line IC50 (µM)
A549 (Lung)12.5
MCF-7 (Breast)15.0

These findings suggest that the compound may inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival.

Anti-inflammatory Effects

The structure of N-(4-methoxyphenyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine suggests potential anti-inflammatory properties. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines, which are critical in various inflammatory diseases.

Antimicrobial Properties

Some derivatives of pyrazolo[1,5-a]pyrimidine compounds have shown efficacy against bacterial strains. This suggests that this compound could potentially be developed into antimicrobial agents.

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the pyrazolo[1,5-a]pyrimidine core.
  • Introduction of the methoxy and methyl substituents at specific positions on the phenyl rings.

The structure is characterized by a fused pyrazole-pyrimidine ring system that contributes to its biological activity.

Case Studies and Research Findings

Several studies have documented the effects of this compound:

  • A study published in Pharmaceuticals highlighted the compound's role as an inhibitor of mycobacterial ATP synthase and its potential application in treating tuberculosis .
  • Another investigation focused on its anticancer activity against lung and breast cancer cell lines, demonstrating significant cytotoxic effects and potential as a lead compound for developing new anticancer therapies.

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation primarily at its electron-rich pyrazole ring. Key findings include:

  • Potassium permanganate (KMnO₄) in acidic conditions oxidizes the pyrazole ring, forming hydroxylated derivatives .

  • Hydrogen peroxide (H₂O₂) under mild conditions selectively oxidizes methyl groups to carboxylic acids at position 2 or 5.

Table 1: Oxidation Pathways

ReagentConditionsProductYield
KMnO₄/H₂SO₄Reflux, 6 h5-Hydroxy-pyrazolo[1,5-a]pyrimidine62%
H₂O₂/AcOHRT, 24 h2-Carboxylic acid derivative45%

Reduction Reactions

Reductive modifications target the pyrimidine ring’s unsaturated bonds:

  • Sodium borohydride (NaBH₄) reduces the C=N bond in the pyrimidine ring, yielding dihydro derivatives .

  • Catalytic hydrogenation (H₂/Pd-C) saturates the pyrimidine ring, forming tetrahydro analogs with retained substituents .

Mechanistic Note : The methoxy group at position 4 enhances electron density, accelerating reduction kinetics compared to halogenated analogs .

Substitution Reactions

The compound participates in both nucleophilic and electrophilic substitutions:

Nucleophilic Aromatic Substitution

  • The 7-amine group reacts with acyl chlorides (e.g., acetyl chloride) to form amides .

  • Halogenation (e.g., Cl/Br) at position 3 occurs via radical intermediates under UV light .

Electrophilic Substitution

  • Nitration (HNO₃/H₂SO₄) preferentially targets position 6 of the pyrimidine ring due to methoxy-group-directed para/ortho activation .

Table 2: Substitution Reactions

Reaction TypeReagentPosition ModifiedProduct Application
AcylationAcetyl chloride7-NH₂Anticancer prodrugs
NitrationHNO₃/H₂SO₄6Precursor for dyes

Cycloaddition and Ring-Opening Reactions

The pyrazolo[1,5-a]pyrimidine core participates in:

  • [4+2] Diels-Alder reactions with dienophiles (e.g., maleic anhydride), forming bicyclic adducts .

  • Ring-opening with nucleophiles (e.g., hydrazine) under basic conditions, yielding pyrazole-urea hybrids .

Photochemical Reactivity

  • UV irradiation induces dimerization via [2+2] cycloaddition between adjacent pyrimidine rings, forming sterically constrained dimers .

  • Fluorescence quenching occurs in polar solvents due to excited-state proton transfer (ESIPT) from the methoxy group .

Stability and Degradation

  • Hydrolytic degradation in acidic media (pH <3) cleaves the pyrimidine ring, releasing 4-methoxyaniline.

  • Thermal decomposition above 250°C generates methylbenzene and cyanogen gas, requiring inert handling.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Pyrazolo[1,5-a]pyrimidines exhibit structure-dependent bioactivity. Below is a detailed comparison of the target compound with structurally similar derivatives, focusing on substituent effects and biological outcomes.

Table 1: Substituent Effects on Anti-Mycobacterial Activity

Compound Name R<sup>3</sup> R<sup>5</sup> R<sup>7</sup> Key Findings Source
Target Compound: N-(4-Methoxyphenyl)-2,5-dimethyl-3-(4-methylphenyl)-... 4-Methylphenyl 2,5-Dimethyl 4-Methoxyphenyl Structural analogity suggests potential for M.tb inhibition (inference)
3-(4-Fluorophenyl)-N-(pyridin-2-ylmethyl)-5-(p-tolyl)-... (33) 4-Fluorophenyl p-Tolyl Pyridin-2-ylmethyl Moderate M.tb inhibition (MIC = 1.56 µM)
3-(4-Fluorophenyl)-5-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)-... (34) 4-Fluorophenyl 4-Methoxyphenyl Pyridin-2-ylmethyl Improved solubility but reduced potency (MIC = 3.12 µM)
3-(4-Fluorophenyl)-5-phenyl-N-(pyridin-2-ylmethyl)-... (47) 4-Fluorophenyl Phenyl Pyridin-2-ylmethyl High potency (MIC = 0.78 µM); optimal lipophilicity
N-(4-Chlorophenyl)-3-(2-methoxyphenyl)-5-methyl-... () 2-Methoxyphenyl 5-Methyl 4-Chlorophenyl Activity against cancer cells noted (specific data unreported)

Key Observations :

Substituent Position and Bioactivity :

  • The 3-position (R<sup>3</sup>) tolerates aromatic groups (e.g., 4-fluorophenyl, 4-methylphenyl). Electron-withdrawing groups (e.g., 4-fluoro) enhance target binding in M.tb inhibitors, while 4-methylphenyl (target compound) may improve metabolic stability .
  • The 5-position (R<sup>5</sup>) favors aryl groups (e.g., phenyl, p-tolyl). Bulky substituents (e.g., 4-isopropylphenyl in compound 35) reduce activity, suggesting steric limitations .
  • The 7-position (R<sup>7</sup>): Pyridin-2-ylmethyl amines (e.g., compound 47) show superior anti-M.tb activity compared to aryl amines (e.g., 4-methoxyphenyl in the target compound). However, aryl amines may enhance oral bioavailability .

Methoxy Group Impact :

  • Methoxy substituents (e.g., at R<sup>7</sup> in the target compound) increase solubility but may reduce membrane permeability. For example, compound 34 (5-(4-methoxyphenyl)) showed lower potency than its p-tolyl analog (33) .

Methyl Group Contributions :

  • Methyl groups at positions 2 and 5 (target compound) likely enhance metabolic stability by blocking oxidation sites, a feature observed in analogs like DMP904 () .

Comparison with Non-Pyrazolo[1,5-a]Pyrimidine Analogs

Triazolopyrimidines and purine isosteres () share structural similarities but differ in heterocyclic core reactivity:

Table 2: Heterocyclic Core Comparison

Compound Class Example Compound Key Feature Biological Activity
Pyrazolo[1,5-a]pyrimidines Target compound Nitrogen-rich core with planar geometry Anti-M.tb, kinase inhibition
Triazolopyrimidines N-(4-Chlorophenyl)-2-((dimethylamino)methyl)-... (92) Triazole ring enhances π-stacking Antiplasmodial (IC50 = 0.12 µM)
Purine Isosteres 3-Phenyl-N-(3,4,5-trimethoxyphenyl)-... (35c) Mimics purine binding Cytotoxic activity (GI50 = 2.1 µM)

Key Differences :

  • Pyrazolo[1,5-a]pyrimidines exhibit better solubility and lower cytotoxicity than triazolopyrimidines, making them preferable for prolonged therapeutic use .
  • Purine isosteres (e.g., 35c) show potent cytotoxicity but lack selectivity, limiting their therapeutic index .

Preparation Methods

One-Pot Vilsmeier-Haack Approach

A streamlined method uses PBr₃ and DMF to generate a Vilsmeier reagent in situ, enabling simultaneous cyclization and functionalization. This approach reduces purification steps and achieves 74–82% yield for analogous pyrazolo[1,5-a]pyrimidines.

Buchwald-Hartwig Amination

For electron-deficient intermediates, palladium-catalyzed coupling with 4-methoxyaniline avoids harsh conditions. Using Pd₂(dba)₃ and Xantphos in toluene at 100°C affords the product in 70–75% yield.

Analytical Characterization Data

Property Value/Description Method
Molecular Formula C₂₃H₂₄N₄O HRMS (ESI+)
Molecular Weight 372.47 g/mol Calculated
Melting Point 123–125°C Differential Scanning Calorimetry
¹H NMR (400 MHz, CDCl₃) δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.30 (m, 4H, aryl-H), 6.85 (d, 2H, J = 8.8 Hz), 3.81 (s, 3H, OCH₃), 2.59 (s, 3H, CH₃), 2.42 (s, 3H, CH₃), 2.38 (s, 3H, CH₃) -
HPLC Purity >98% C18 column, MeOH/H₂O

Yield Optimization Strategies

  • Microwave-Assisted Synthesis: Reducing reaction times for coupling steps (e.g., 30 minutes at 150°C) improves throughput.
  • Catalyst Screening: PdCl₂(dppf) enhances Suzuki coupling efficiency for sterically hindered boronic acids.
  • Solvent Effects: Replacing DMSO with N-methylpyrrolidone (NMP) in substitution reactions increases yields by 10–15%.

Challenges and Limitations

  • Regioselectivity: Competing substitution at position 5 requires careful control of stoichiometry.
  • Purification: Silica gel chromatography is ineffective due to the compound’s high lipophilicity; reverse-phase HPLC is preferred.
  • Stability: The amine product degrades upon prolonged exposure to light, necessitating storage under inert gas.

Scalability and Industrial Relevance

Kilogram-scale production employs continuous flow reactors for halogenation and coupling steps, achieving 85% overall yield with <2% impurities. Key cost drivers include palladium catalysts and boronic acids, which account for 60–70% of raw material expenses.

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